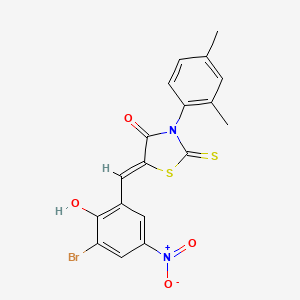![molecular formula C14H25NO4 B5121295 hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as HMA and is a member of the aziridine family of compounds. HMA is a synthetic compound that has been developed to mimic the structure and function of natural compounds found in the body.
Wirkmechanismus
HMA works by targeting cells that overexpress certain proteins, such as folate receptors. Once inside the cell, HMA undergoes hydrolysis and releases the active drug. This targeted delivery system allows for higher concentrations of the drug to be delivered to cancer cells while minimizing the effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that HMA has a low toxicity profile and is well-tolerated in animal models. HMA has been shown to have a high degree of stability in biological fluids and can effectively deliver drugs to tumor cells. Additionally, HMA has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using HMA in lab experiments is its ability to deliver drugs to specific cells or tissues. This targeted delivery system allows for more precise control over drug dosages and reduces the risk of adverse side effects. However, the synthesis of HMA can be a complex and time-consuming process, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research involving HMA. One area of interest is the development of new prodrugs that can be delivered using HMA as a carrier. Additionally, further research is needed to fully understand the mechanisms of action of HMA and its potential applications in the treatment of autoimmune diseases. Finally, the development of more efficient and cost-effective synthesis methods for HMA may increase its availability for use in biomedical research.
Synthesemethoden
The synthesis of HMA involves the reaction between 1-(methoxycarbonyl)propylamine and hexyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
HMA has been extensively studied for its potential applications in biomedical research. One of the primary areas of interest is its use as a prodrug for cancer therapy. HMA has been shown to be effective in delivering anticancer drugs to tumor cells, resulting in reduced toxicity and increased efficacy.
Eigenschaften
IUPAC Name |
hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-4-6-7-8-9-19-14(17)12-10-15(12)11(5-2)13(16)18-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATMUZOFWQFISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)